![molecular formula C13H9ClN2O2 B12626155 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-56-4](/img/structure/B12626155.png)
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a chloro-substituted phenol group and a fused furo-pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furans.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Phenol formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Amino derivatives, hydroxylamines, and other reduced forms.
Substitution: Various substituted phenols, amines, and other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzoic acid
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]aniline
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]benzamide
Uniqueness
2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific structural features, such as the chloro-substituted phenol group and the fused furo-pyridine ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918340-56-4 |
|---|---|
Molekularformel |
C13H9ClN2O2 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-chloro-5-(furo[3,2-c]pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-2-1-8(7-11(10)17)16-13-9-4-6-18-12(9)3-5-15-13/h1-7,17H,(H,15,16) |
InChI-Schlüssel |
WJYNTPFFLCTBCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2C=CO3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
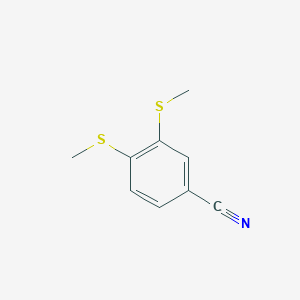
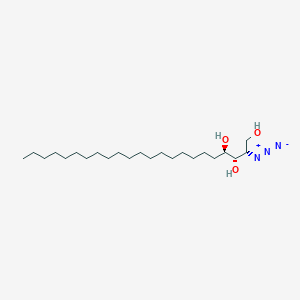
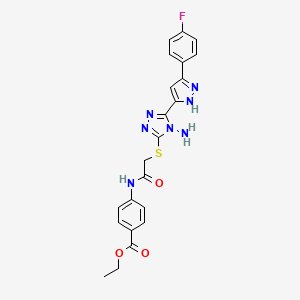
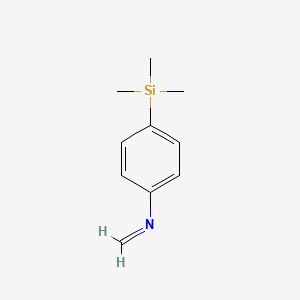
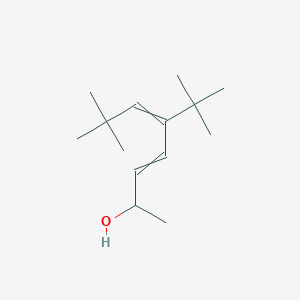
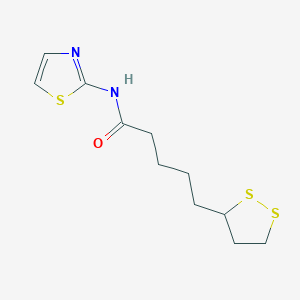
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
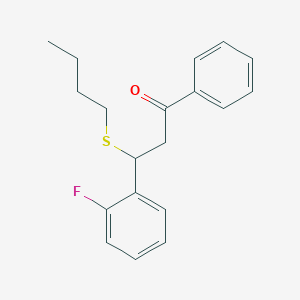


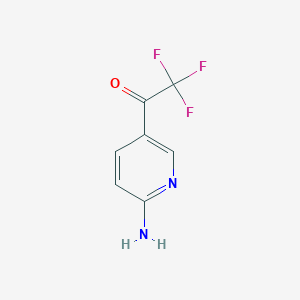
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
